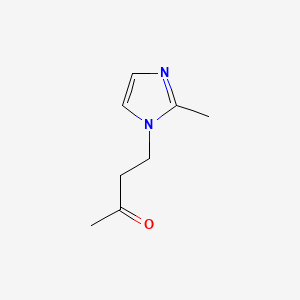

4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Description

Contextualization within Imidazole (B134444) and Butanone Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. ajrconline.orgjchemrev.comresearchgate.net Its derivatives are known to exhibit a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. jchemrev.comresearchgate.netnih.govnih.gov The presence of the 2-methyl substituted imidazole core in the target molecule suggests a potential for biological activity, as substitutions on the imidazole ring are a common strategy for modulating pharmacological profiles. nih.gov

Conversely, the butanone moiety, a simple four-carbon ketone, provides a reactive handle for further chemical transformations. researchgate.net Butanone and its derivatives are widely used as solvents and as building blocks in organic synthesis. The ketone functional group can undergo a variety of reactions, such as reduction, oxidation, and condensation, allowing for the facile introduction of new functionalities. mdpi.com The linkage of the butanone structure to the imidazole ring at the N-1 position creates a versatile platform for the synthesis of more complex molecules.

A plausible synthetic route to 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone involves the N-alkylation of 2-methylimidazole (B133640) with a suitable 4-halobutan-2-one derivative (e.g., 4-chloro-2-butanone (B110788) or 4-bromo-2-butanone). This type of reaction is a well-established method for the formation of N-substituted imidazoles. researchgate.net

Rationale for Academic Investigation of this compound

The primary rationale for the academic investigation of this compound stems from its potential as a versatile chemical intermediate. The combination of a biologically active imidazole core with a synthetically flexible butanone side chain makes it an attractive starting material for the development of novel compounds.

Researchers may be interested in this molecule for several key reasons:

Drug Discovery: The imidazole moiety is a common feature in many marketed drugs. researchgate.net By modifying the butanone side chain, a library of new compounds could be synthesized and screened for various biological activities. The ketone group could be transformed into alcohols, amines, or other functional groups to explore structure-activity relationships.

Coordination Chemistry: The nitrogen atoms of the imidazole ring can act as ligands for metal ions. The butanone portion could be functionalized to introduce additional coordinating atoms, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.

Materials Science: Imidazole-based compounds have been investigated for their use in ionic liquids and polymers. The reactivity of the ketone group could be exploited to incorporate this molecule into larger polymeric structures, potentially leading to materials with interesting thermal or conductive properties.

Scope and Objectives of Research on this compound

While specific, in-depth research dedicated solely to this compound is not widely reported, the objectives of such research would likely fall into the following categories:

Synthesis and Characterization: The initial objective would be to develop an efficient and scalable synthesis of the compound. This would be followed by a thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Exploration of Chemical Reactivity: A significant portion of research would focus on exploring the reactivity of the ketone functional group. This would involve subjecting the molecule to a variety of chemical transformations to understand its synthetic utility and to create a diverse range of derivatives.

Investigation of Biological Activity: Given the prevalence of imidazole derivatives in pharmacology, a key objective would be to screen this compound and its derivatives for various biological activities. This could include assays for antimicrobial, anticancer, or enzyme inhibitory properties.

Development of Novel Materials: Research could also be directed towards the use of this compound as a building block for new materials. This would involve polymerization studies or the synthesis of metal complexes to evaluate their potential applications.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7(11)3-5-10-6-4-9-8(10)2/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJRDSXSZGRGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655437 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120216-60-6 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Methyl 1h Imidazol 1 Yl 2 Butanone and Its Analogues

Retrosynthetic Analysis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the C–N bond between the imidazole (B134444) ring and the butanone side chain. This disconnection points to two primary synthons: the 2-methylimidazole (B133640) nucleophile and a 4-carbon electrophilic synthon.

This analysis leads to two main forward-synthetic strategies:

Nucleophilic Substitution (S_N2): This approach involves the reaction of 2-methylimidazole with an alkyl halide, such as 4-halo-2-butanone. The halide acts as a leaving group, allowing the nucleophilic nitrogen of the imidazole to form the desired C-N bond.

Conjugate Addition (Michael Addition): This strategy utilizes an α,β-unsaturated ketone, specifically methyl vinyl ketone (MVK), as the electrophile. The nucleophilic nitrogen of 2-methylimidazole attacks the β-carbon of MVK in a conjugate addition reaction to form the target molecule. This approach is often amenable to one-pot procedures.

Classical Synthetic Routes to this compound

Classical synthesis of N-alkylated imidazoles can be achieved through both multi-step and one-pot methodologies.

Multi-Step Synthesis Strategies

The most common multi-step strategy for synthesizing N-alkylated imidazoles is the direct alkylation of the imidazole ring with an alkyl halide. nih.govotago.ac.nz For the target molecule, this involves the reaction of 2-methylimidazole with a suitable 4-halobutan-2-one (e.g., 4-bromobutan-2-one (B1281819) or 4-chlorobutan-2-one).

The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases include potassium hydroxide (B78521) or sodium carbonate. researchgate.netgoogle.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net The general scheme involves dissolving 2-methylimidazole in the chosen solvent, adding the base, followed by the slow addition of the alkyl halide at a controlled temperature. google.com Upon completion, an aqueous workup followed by extraction and purification by chromatography or distillation yields the final product. While reliable, this method generates stoichiometric amounts of salt byproduct.

One-Pot Reaction Approaches

One-pot reactions offer a more streamlined approach by combining multiple reaction steps in a single flask, which can improve efficiency and reduce waste. For this compound, the most direct one-pot method is the aza-Michael addition of 2-methylimidazole to methyl vinyl ketone (MVK). nih.govbeilstein-journals.orgwikipedia.org

This conjugate addition can sometimes be promoted by a catalyst. Studies on analogous reactions involving the addition of imidazoles to activated alkenes have shown that bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective additives, particularly when using alcohol-containing starting materials. nih.govresearchgate.net The reaction typically proceeds by mixing the imidazole and MVK in a suitable solvent, such as methanol (B129727) or toluene (B28343), and stirring at room or elevated temperatures until the reaction is complete. beilstein-journals.org The product can then be isolated and purified. The development of one-pot, multi-component reactions for synthesizing various substituted imidazoles is a significant area of research, often utilizing different catalysts and conditions to achieve high yields. nih.govresearchgate.netrsc.org

| Entry | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 1 | Benzil, Aldehyde, Amine, Ammonium Acetate | Nano-copper ferrite, Ultrasound | Tetrasubstituted Imidazole | ~90% | researchgate.net |

| 2 | Arylmethylamines, 1,2-Dicarbonyls | Metal-free, Oxygen atmosphere | Tetrasubstituted Imidazole | 82-95% | rsc.org |

| 3 | Benzene-1,2-diamine, Aldehyde, Ammonium Acetate | Solvent-free, 70 °C | Benzyl-substituted Imidazole | High | asianpubs.org |

| 4 | Aldehyde, Benzil, Amine, Ammonium Acetate | Nanocrystalline MgAl2O4, Ultrasound | Tetrasubstituted Imidazole | High | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Catalyst-Free and Solvent-Free Syntheses

A significant advancement in the synthesis of N-substituted imidazoles is the development of catalyst-free and solvent-free methods. asianpubs.org The aza-Michael addition of an imidazole to an activated alkene like MVK can, in some cases, proceed without any catalyst, particularly with reactive substrates or by using thermal conditions. beilstein-journals.org For example, studies on the N-allylation of imidazole with certain acetates have been successful in refluxing toluene without any additives. nih.gov

Solvent-free approaches are also highly desirable. The N-alkylation of imidazole with alkyl halides has been successfully performed using solid-supported bases like alkali-metal doped carbons, eliminating the need for a solvent and simplifying product isolation. rsc.org These solvent-free procedures are often enhanced by ultrasound irradiation, which can lead to high yields in shorter reaction times under mild conditions. rsc.org Such methods represent a significant step towards a more environmentally benign synthesis.

Atom Economy and E-Factor Considerations

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. rsc.org An ideal reaction has a 100% atom economy, meaning there are no waste byproducts.

The two primary routes for synthesizing this compound have vastly different atom economies.

One-Pot Michael Addition: The reaction between 2-methylimidazole (C₄H₆N₂) and methyl vinyl ketone (C₄H₆O) is an addition reaction. All atoms from both reactants are incorporated into the final product (C₈H₁₂N₂O). Therefore, the theoretical atom economy is 100%.

Multi-Step S_N2 Alkylation: The reaction between 2-methylimidazole (C₄H₆N₂), 4-bromobutan-2-one (C₄H₇BrO), and a base like potassium hydroxide (KOH) produces the target product along with potassium bromide (KBr) and water (H₂O) as byproducts. This leads to a significantly lower atom economy.

The Environmental Factor (E-Factor) is another green metric, defined as the total mass of waste generated per mass of product. The one-pot Michael addition is superior in this regard, as it theoretically generates zero waste, giving it an ideal E-Factor of 0. In contrast, the S_N2 alkylation generates significant salt and water waste, resulting in a much higher (less favorable) E-Factor.

| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy |

| One-Pot Michael Addition | 2-Methylimidazole + Methyl Vinyl Ketone | This compound | None | 100% |

| Multi-Step S_N2 Alkylation | 2-Methylimidazole + 4-Bromobutan-2-one + KOH | This compound | KBr + H₂O | 48.6% |

Biocatalysis Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The application of enzymes for the synthesis of imidazole-containing compounds is a growing field of interest, focusing on the formation of the heterocyclic ring and the stereoselective functionalization of substituent groups. nih.govnih.gov While direct biocatalytic synthesis of this compound is not extensively documented, general enzymatic strategies for C-N bond formation and ketone functionalization are applicable. nih.gov

Enzymes, such as those involved in C-N bond formation, are crucial for constructing the imidazole ring. nih.gov Biocatalytic C-N bond-forming reactions are recognized as powerful methods for producing nitrogen-containing molecules. nih.gov Additionally, polymer-supported biocatalysts, including baker's yeast, have been utilized in the synthesis of imidazole derivatives, often achieving high yields under mild conditions. nih.gov For instance, the use of baker's yeast in a multicomponent reaction has been reported for the synthesis of trisubstituted imidazoles. nih.gov

Furthermore, biocatalytic cascades can be designed for the synthesis of functionalized ketones. nih.gov For example, alcohol oxidases can be coupled with lyases to produce α-hydroxy ketones with high enantioselectivity. nih.gov Such strategies could potentially be adapted to synthesize chiral precursors for the butanone moiety of the target compound. The use of enzymes like aldolases can facilitate the formation of C-C bonds, creating new chiral centers, which could be another avenue for modifying the butanone backbone. nih.govresearchgate.net

The table below summarizes some biocatalysts and their applications in the synthesis of related imidazole and ketone structures.

| Biocatalyst Type | Application in Synthesis | Reference |

| C-N bond-forming enzymes | General synthesis of nitrogen-containing organic compounds. | nih.gov |

| Baker's Yeast | Used in one-pot synthesis of substituted imidazoles. | nih.gov |

| Alcohol Oxidase & Lyase | Cascade reactions for the synthesis of optically pure hydroxy ketones. | nih.gov |

| Aldolases | Catalyze selective condensation of aldols to form C-C bonds. | nih.govresearchgate.net |

Derivatization Strategies for this compound Scaffolds

The this compound scaffold provides multiple sites for chemical modification, allowing for the generation of a diverse range of analogues. Derivatization can be targeted at the imidazole ring or the butanone moiety to modulate the compound's physicochemical properties. nih.gov

Modifications at the Imidazole Ring (e.g., N-Alkylation/Arylation)

The imidazole ring is a key site for derivatization. The nitrogen atom at the 1-position is readily susceptible to alkylation and arylation, providing a straightforward method to introduce a variety of substituents. nih.govbiomedres.us

N-Alkylation: N-alkylation of the imidazole core can be achieved using various alkyl halides. nih.govgoogle.com This reaction is often carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like toluene. google.com The choice of the alkylating agent allows for the introduction of different alkyl chains, which can influence the lipophilicity and other properties of the resulting molecule. nih.govresearchgate.net For example, N-alkylation of 2-methylimidazole with different alkyl bromides has been shown to produce a series of analogues. google.comresearchgate.net The reaction conditions can be mild, and in some cases, can be performed using supported reagents like potassium hydroxide on alumina. ciac.jl.cn

N-Arylation: N-arylation introduces an aryl group onto the imidazole ring, a common strategy in medicinal chemistry. biomedres.usorganic-chemistry.org This is typically accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.orgscirp.org Various catalytic systems have been developed to facilitate this transformation under mild conditions. scirp.orgresearchgate.net For instance, copper(I) oxide can catalyze the N-arylation of imidazoles with arylboronic acids at room temperature. organic-chemistry.org The use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, can enhance the efficiency of copper-catalyzed N-arylation with both aryl iodides and bromides. researchgate.net

The following table presents examples of catalysts and conditions used for N-alkylation and N-arylation of imidazole derivatives.

| Reaction Type | Catalyst/Reagent | Substrates | Conditions | Reference |

| N-Alkylation | KOH/Al₂O₃ | Imidazole, Alkyl halides | Mild conditions | ciac.jl.cn |

| N-Alkylation | DABCO | Imidazole, MBH alcohols | Reflux in methanol or toluene | beilstein-journals.org |

| N-Arylation | Cu₂O | Imidazoles, Arylboronic acids | Room temperature, Methanol | organic-chemistry.org |

| N-Arylation | Salen-Cu(II) complex | Imidazoles, Aryl halides | Moderate temperature, no inert gas | scirp.org |

| N-Arylation | Pd/AlO(OH) NPs | Imidazoles, Aryl halides | Ultrasonic conditions, H₂O/IPA | biomedres.us |

Modifications at the Butanone Moiety

The butanone portion of the molecule offers several positions for chemical modification. One approach involves the synthesis of the imidazole derivative starting from a modified ketone. A one-pot synthesis method for 2,4(5)-disubstituted imidazoles has been developed based on the oxidation of a ketone followed by condensation with an aldehyde. acs.orgnih.govorganic-chemistry.org This allows for the introduction of various substituents on the carbon backbone derived from the initial ketone.

For instance, the reaction of amidoximes with enones, catalyzed by iron, yields imidazoles with a ketone moiety at the C-4 position. rsc.org By varying the structure of the enone, different ketone-containing imidazoles can be synthesized. rsc.org

Another strategy for modification could involve reactions at the carbonyl group of the butanone. Standard ketone chemistry, such as reduction to a secondary alcohol, reductive amination to introduce an amine, or reaction with Grignard reagents to form tertiary alcohols and extend the carbon chain, could be applied. While not specifically detailed for this compound, these are fundamental transformations in organic synthesis.

Furthermore, the synthesis of metabolites of a structurally related compound, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, involved modifications on the butanamide chain, suggesting that the butanone side chain is also amenable to metabolic-like transformations which can be mimicked synthetically. nih.gov

Functionalization for Polymerization or Material Integration

The imidazole scaffold can be functionalized to serve as a monomer for polymerization, leading to the creation of advanced materials with specific properties. researchgate.netelsevierpure.com The imidazole ring itself can participate in hydrogen bonding and electrostatic interactions, making it a valuable functional group in polymers. researchgate.netelsevierpure.com

A common strategy for preparing imidazole-containing polymers is to introduce a polymerizable group, such as a vinyl group, onto the imidazole ring. mdpi.comacs.org For example, 1-vinylimidazole (B27976) and 4-vinylimidazole are well-known monomers that can be polymerized via free radical polymerization. mdpi.comvt.edu Functionalization of this compound could involve introducing a vinyl or other polymerizable group to either the imidazole ring or the butanone moiety.

For material integration, the imidazole moiety can be used to coordinate with metal ions or to functionalize surfaces. researchgate.net For instance, imidazole-functionalized polymers have been used to immobilize catalysts. acs.org The synthesis of copolymers with other monomers, such as methyl methacrylate, allows for the tuning of the final material's properties, including thermal stability. researchgate.net The presence of the imidazole ring in these copolymers has been shown to increase their thermal stability compared to the neat polymer. researchgate.net

The table below lists some imidazole-based monomers and their applications in polymer science.

| Imidazole Monomer | Polymerization Method | Application | Reference |

| 1-Vinylimidazole | Free radical polymerization | Polyelectrolytes for gene delivery | vt.edu |

| 4-Vinylimidazole | Free radical polymerization | Functional polymers for specific binding | mdpi.com |

| 2-Allyloxymethyl-1-methylimidazole | Photopolymerization with MMA | Copolymers with enhanced thermal stability | researchgate.net |

| Imidazole-based random copolymers | Not specified | Ligands for biocompatible semiconductor nanocrystals | mit.edu |

Mechanistic Investigations and Chemical Reactivity of 4 2 Methyl 1h Imidazol 1 Yl 2 Butanone

Reaction Pathways Involving the Imidazole (B134444) Nitrogen (N1 or N3)

The imidazole ring of 4-(2-methyl-1H-imidazol-1-yl)-2-butanone contains two nitrogen atoms, N1 and N3. The N1-position is already substituted with the butanone side chain. The remaining basic and nucleophilic nitrogen is the N3 "pyridinic" nitrogen.

Alkylation of 2-substituted imidazoles typically occurs at the N3 position due to its higher nucleophilicity. However, in the case of this compound, the N1 nitrogen is already part of a quaternary ammonium-like structure, directing any further alkylation to the N3 nitrogen. The regioselectivity of N-alkylation in similar imidazole systems is influenced by both steric and electronic factors. For instance, in the alkylation of S-substituted 1,2,4-triazoles, N(2) alkylated isomers are preferentially formed. libretexts.org In the context of 2-methylimidazole (B133640), while direct alkylation can lead to a mixture of N1 and N3 substituted products, the pre-existence of the N1-substituent in the title compound simplifies the outcome.

Table 1: Regioselectivity of Alkylation in Imidazole Derivatives

| Imidazole Derivative | Alkylating Agent | Major Product | Reference |

| 2-Methylimidazole | Alkyl halides | Mixture of N1 and N3 alkylated products | nih.gov |

| S-substituted 1,2,4-triazoles | Dihaloalkanes | N(2) alkylated isomers | libretexts.org |

Keto-Enol Tautomerism and Reactivity of the Butanone Ketone

The butanone moiety of this compound can exist in equilibrium between its keto and enol forms. fiveable.melibretexts.org This keto-enol tautomerism is a fundamental process that underpins much of the reactivity of the ketone. masterorganicchemistry.comresearchgate.net

The equilibrium generally favors the more stable keto form. researchgate.net However, the presence of an acid or base catalyst can facilitate the interconversion. masterorganicchemistry.com The enol form is a key intermediate in reactions such as α-halogenation. libretexts.org The stability of the possible enol tautomers can be influenced by substitution and conjugation. For asymmetrical ketones like 2-methylcyclohexanone, the enol form on the more substituted α-carbon is generally more stable. libretexts.org In the case of this compound, two enol tautomers are possible, arising from deprotonation at either the C1 or C3 position of the butanone chain. The relative stability of these enols would depend on the specific reaction conditions.

The reactivity of the butanone ketone is centered on the electrophilic carbonyl carbon and the nucleophilic α-carbons (via the enolate). medlifemastery.com The formation of an enolate anion through deprotonation of an α-hydrogen significantly increases the nucleophilicity of the α-carbon. masterorganicchemistry.com

Nucleophilic and Electrophilic Reactions of this compound

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactions: The primary nucleophilic sites are the N3 nitrogen of the imidazole ring and the α-carbons of the butanone chain upon enolate formation. The N3 nitrogen can participate in reactions such as alkylation, as discussed previously.

The enolate of the butanone moiety is a potent nucleophile and can react with a variety of electrophiles. masterorganicchemistry.com A key example of this reactivity is the Michael addition, where the enolate adds to an α,β-unsaturated carbonyl compound in a conjugate (1,4-addition) manner. masterorganicchemistry.comlibretexts.org Studies on imidazole-modified ketones have shown their successful application in asymmetric anti-selective Michael reactions with trans-β-nitroalkenes. rsc.org This highlights the potential for the enolate of this compound to act as a Michael donor.

Electrophilic Reactions: The primary electrophilic site is the carbonyl carbon of the butanone group. medlifemastery.com This carbon is susceptible to attack by various nucleophiles, leading to nucleophilic addition reactions. youtube.com For instance, Grignard reagents and organolithium compounds typically add directly to the carbonyl carbon (1,2-addition). libretexts.org

The imidazole ring itself can undergo electrophilic substitution, although the presence of the alkyl substituent at the 2-position and the deactivating effect of the butanone side chain would influence the regioselectivity and feasibility of such reactions.

Role of this compound in Condensation and Addition Reactions

The ability of the butanone moiety to form an enolate makes this compound a suitable substrate for various condensation and addition reactions.

Condensation Reactions: The most prominent condensation reaction for ketones is the aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com In this reaction, the enolate of one ketone molecule acts as a nucleophile, attacking the carbonyl carbon of another ketone molecule to form a β-hydroxy ketone (aldol addition product). Subsequent dehydration can lead to an α,β-unsaturated ketone (aldol condensation product). masterorganicchemistry.com In a "crossed" or "mixed" aldol condensation, two different carbonyl compounds are reacted. wikipedia.org For instance, the aldol condensation of furfural (B47365) with 2-butanone (B6335102) has been studied, where both the methyl and methylene (B1212753) groups of 2-butanone can form enolates, leading to different products. mdpi.com It is plausible that this compound could undergo self-condensation or participate in crossed aldol reactions with other aldehydes or ketones.

Addition Reactions: As mentioned, the enolate of this compound can participate in Michael additions as the nucleophilic donor. masterorganicchemistry.comlibretexts.org Conversely, if an α,β-unsaturated derivative of the title compound were formed (e.g., through an aldol condensation), it could act as a Michael acceptor, undergoing conjugate addition with other nucleophiles. masterorganicchemistry.com

Stereochemical Considerations in Reactions Involving this compound

Reactions involving this compound can lead to the formation of new stereocenters, making stereochemical control an important consideration.

For instance, in an aldol reaction, the formation of the β-hydroxy ketone can create two new stereocenters, leading to the possibility of syn and anti diastereomers. The stereochemical outcome of aldol reactions can often be controlled by the choice of enolate (e.g., Z- or E-enolate) and the reaction conditions.

In the context of Michael additions, the reaction of imidazole-modified ketones with trans-β-nitroalkenes has been shown to proceed with high diastereoselectivity, favoring the anti-adduct when using specific chiral ligands. rsc.org This demonstrates that the imidazole moiety can play a crucial role in directing the stereochemical course of reactions involving the butanone side chain. The development of asymmetric syntheses often relies on the use of chiral auxiliaries or catalysts to control the formation of a desired stereoisomer. nih.gov The synthesis of enantiopure sulfinamide auxiliaries, for example, highlights the importance of stereocontrol in modern organic synthesis. nih.gov Given the presence of a chiral center that can be generated at the α- or β-position of the butanone chain, stereoselective synthesis of derivatives of this compound is an area of potential research interest.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 2 Methyl 1h Imidazol 1 Yl 2 Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(2-methyl-1H-imidazol-1-yl)-2-butanone, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

In deuterated chloroform (B151607) (CDCl₃), the ¹H-NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. researchgate.net The protons of the 2-methyl group on the imidazole (B134444) ring would appear as a singlet, while the protons on the butanone chain would exhibit characteristic splitting patterns due to spin-spin coupling. docbrown.infoyoutube.com Similarly, the ¹³C-NMR spectrum would display unique resonances for each carbon atom, with the carbonyl carbon appearing significantly downfield. researchgate.net

Predicted ¹H-NMR and ¹³C-NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ (on Imidazole) | ~2.4 | ~13 |

| CH₃ (Ketone) | ~2.1 | ~30 |

| CH₂ (adjacent to C=O) | ~2.8 (t) | ~45 |

| CH₂ (adjacent to Imidazole) | ~4.1 (t) | ~48 |

| CH (Imidazole Ring) | ~6.8 (d) | ~120 |

| CH (Imidazole Ring) | ~7.0 (d) | ~127 |

| C (Imidazole Ring, C2) | - | ~145 |

| C=O (Ketone) | - | ~208 |

Note: This is a predictive table. Actual chemical shifts and coupling constants (J values) may vary based on experimental conditions.

To definitively assign the proton and carbon signals and establish the connectivity of the molecule, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key correlation would be observed between the two methylene (B1212753) groups (-CH₂-CH₂-) in the butanone chain, appearing as cross-peaks that confirm their adjacent positions. youtube.com It would also confirm the coupling between the two non-equivalent protons on the imidazole ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹J-coupling). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at ~2.1 ppm would show a correlation to the carbon signal at ~30 ppm, confirming them as the methyl group of the ketone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). youtube.com This is particularly powerful for connecting different spin systems. Key HMBC correlations for this molecule would include:

The protons of the methylene group adjacent to the imidazole ring (~4.1 ppm) showing a correlation to the C2 and C5 carbons of the imidazole ring.

The protons of the methyl group on the imidazole ring (~2.4 ppm) showing a correlation to the C2 carbon of the imidazole ring.

The protons of the methylene group adjacent to the carbonyl group (~2.8 ppm) showing a correlation to the carbonyl carbon (~208 ppm).

Solid-state NMR (ssNMR) spectroscopy can be applied to study the compound in its solid, crystalline form, providing information about its molecular structure, conformation, and intermolecular interactions in the solid state. acs.orgacs.org For imidazole-containing compounds, ssNMR, particularly with techniques like cross-polarization magic-angle spinning (CP-MAS), can reveal details about polymorphism and hydrogen bonding networks within the crystal lattice. acs.orgacs.org ¹⁵N ssNMR could be particularly insightful for probing the electronic environment of the nitrogen atoms in the imidazole ring. acs.org

Mass Spectrometry (MS) Methodologies for Molecular and Fragment Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.govwiley.com For this compound (C₈H₁₂N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Theoretical HRMS Data for [M+H]⁺:

| Ion Formula | Calculated Exact Mass |

| [C₈H₁₃N₂O]⁺ | 153.1028 |

An experimental HRMS measurement within a few parts per million (ppm) of this theoretical value would confirm the elemental composition of the compound. nih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation to produce product ions. nih.gov The analysis of these fragments provides valuable structural information. The fragmentation of this compound is expected to proceed through characteristic pathways for ketones and imidazole derivatives. miamioh.edulibretexts.org

A plausible fragmentation pathway would involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical or a methyl radical.

McLafferty rearrangement , a characteristic fragmentation of ketones, could occur if a gamma-hydrogen is present. libretexts.org

Cleavage of the bond between the butanone chain and the imidazole ring, resulting in a charged 2-methylimidazole (B133640) fragment or a charged butanone fragment.

Predicted Key MS/MS Fragments of [C₈H₁₃N₂O]⁺:

| m/z | Proposed Fragment Structure/Loss |

| 111 | [M+H - C₂H₄O]⁺ (Loss of acetyl group) |

| 83 | [C₄H₇N₂]⁺ (2-methyl-1-ethyl-imidazole fragment) |

| 82 | [C₄H₆N₂]⁺ (2-methylimidazole fragment) |

| 71 | [C₄H₇O]⁺ (Butanone fragment) |

| 43 | [C₂H₃O]⁺ (Acetyl cation) |

Note: This is a predictive table. The relative intensities of these fragments would depend on the collision energy used in the MS/MS experiment.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. docbrown.infovscht.czlibretexts.org The imidazole ring will also give rise to a series of characteristic absorptions. researchgate.net

Predicted Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |

| C=C, C=N (Imidazole Ring) | Stretch | 1500-1650 | Medium-Weak |

| C-N (Imidazole Ring) | Stretch | 1300-1400 | Medium |

X-ray Diffraction (XRD) Methodologies for Crystal Structure Determination

A typical XRD analysis would involve growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined.

While crystallographic data for related imidazole-containing compounds are available, no specific studies reporting the crystal structure of this compound could be identified. The table below is a template for the type of data that would be expected from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O |

| Formula Weight | 152.19 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

No published crystallographic data were found for this compound.

Chromatographic Separation and Purity Assessment Methodologies (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation, identification, and purity assessment of chemical compounds. The choice between HPLC and GC would depend on the volatility and thermal stability of this compound. Given its butanone structure, both techniques could potentially be applicable.

An HPLC method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with potential pH modifiers to ensure good peak shape. Detection would likely be performed using a UV detector, leveraging the UV absorbance of the imidazole ring.

A GC method would require the compound to be sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (MS).

No specific, validated HPLC or GC methods for the analysis or purity assessment of this compound have been detailed in the surveyed literature. The following tables are templates for the parameters that would be defined in such methods.

Table 2: Hypothetical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Injection Volume | Data not available |

| Detector Wavelength | Data not available |

| Column Temperature | Data not available |

| Retention Time | Data not available |

No published HPLC methods were found for this compound.

Table 3: Hypothetical GC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Data not available |

| Carrier Gas | Data not available |

| Inlet Temperature | Data not available |

| Oven Program | Data not available |

| Detector | Data not available |

| Injection Mode | Data not available |

| Retention Time | Data not available |

No published GC methods were found for this compound.

Computational and Theoretical Chemistry Approaches for 4 2 Methyl 1h Imidazol 1 Yl 2 Butanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule like 4-(2-methyl-1H-imidazol-1-yl)-2-butanone. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. From these calculations, a wealth of information can be derived, including optimized molecular geometry, heat of formation, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

For instance, studies on imidazole (B134444) derivatives often use these methods to calculate heats of formation to evaluate their energetic properties. capes.gov.br Such calculations would be invaluable for understanding the stability and potential energy content of this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex wavefunction of a many-electron system, DFT determines the energy of the molecule from its electron density. This approach is widely used to investigate the geometric and electronic properties of heterocyclic compounds like imidazoles. orientjchem.orgiucr.org

For this compound, a DFT study would typically begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. Following optimization, properties such as the distribution of electric charge can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. orientjchem.org Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. benthamdirect.com

Below is a table illustrating the types of electronic properties that would be calculated for this compound using DFT, with example values drawn from general knowledge of similar molecules.

| Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -552 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity. | 5.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.2 Debye |

Ab Initio Calculations for Conformational Analysis

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data. These methods are particularly useful for detailed conformational analysis, which is the study of the different spatial arrangements (conformers) of a molecule and their relative energies.

For a flexible molecule like this compound, which has several rotatable single bonds, multiple low-energy conformers can exist. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface (PES). A study performed on the 2-butanone (B6335102) fragment, for example, used ab initio and DFT methods to identify three distinct energy minima on its potential energy surface, corresponding to its stable conformers. nih.gov A similar investigation for the full this compound molecule would reveal its preferred shapes, which govern its physical properties and biological interactions. The primary factors influencing these preferences would be a combination of steric hindrance and intramolecular dipole interactions. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is essential for exploring the full conformational landscape and understanding how a molecule like this compound interacts with its environment, such as a solvent or a biological receptor. nih.gov

In an MD simulation, the molecule would be placed in a simulated box, often filled with water molecules, and its trajectory would be calculated over nanoseconds or longer. Analysis of this trajectory can reveal:

Conformational Stability: How the molecule transitions between different conformers.

Solvent Effects: How water molecules arrange around the solute and form hydrogen bonds.

Flexibility: Which parts of the molecule are rigid and which are flexible, often quantified by metrics like the Root Mean Square Fluctuation (RMSF) of atomic positions. nih.gov

For ketones and other polar molecules, specific force fields have been developed to accurately model their behavior in simulations. nih.govacs.org Applying MD would allow researchers to observe how the flexible butyl chain of this compound folds and moves, and how the imidazole ring interacts with its surroundings.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming a molecule's structure. nih.gov For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and intensities. iucr.org These theoretical spectra can be compared with experimental FT-IR and Raman spectra to assign specific peaks to the stretching and bending of particular bonds (e.g., C=O stretch, C-N stretch).

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. orientjchem.org These predicted shifts are often highly correlated with experimental values and are crucial for structural elucidation.

A study on imidazole-2-carboxaldehyde demonstrated the use of DFT to simulate its Raman spectrum and analyze the vibrational modes. researchgate.net This approach would be directly applicable to this compound.

The following table shows an example of how predicted NMR shifts for a fragment of the molecule might be presented.

| Atom (in 2-butanone fragment) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 209.5 |

| Methylene (B1212753) Carbon (-CH₂-) | 45.2 |

| Methyl Carbon (next to C=O) | 29.8 |

Reaction Mechanism Elucidation using Computational Transition State Theory

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. wikipedia.org Computational chemistry is used to locate the high-energy transition state (TS) that connects reactants and products on the potential energy surface. libretexts.org The energy of this TS determines the activation energy (Ea) of the reaction, which is the primary factor controlling the reaction rate.

For this compound, this approach could be used to study various reactions, such as its synthesis or decomposition. For example, the aldol (B89426) condensation reaction to form a related compound, 4-hydroxy-2-butanone (B42824), has been studied computationally to determine its mechanism and activation energies. researchgate.net A similar study on this compound would involve:

Identifying the reactant(s) and product(s) of a specific reaction.

Using computational algorithms to search for the lowest-energy path between them.

Locating the highest point along this path, which is the transition state structure.

Calculating the energy difference between the reactants and the transition state to find the activation energy. wikipedia.orglibretexts.org

This provides a detailed, step-by-step picture of how bonds are formed and broken during the reaction. masterorganicchemistry.com

In Silico Design of Novel Analogues based on this compound Scaffold

The molecular structure of this compound can serve as a "scaffold" for the in silico (computer-based) design of new molecules with potentially enhanced properties. This is a common strategy in drug discovery and materials science. ijcrt.org The process involves making systematic chemical modifications to the parent structure and evaluating the properties of the resulting analogues computationally before deciding which ones to synthesize. frontiersin.orgdergipark.org.tr

Starting with the this compound scaffold, a computational chemist could:

Substitute different groups: Replace the methyl group on the imidazole ring or modify the ketone functional group.

Extend or constrain the linker: Change the length or rigidity of the ethyl chain connecting the two main moieties.

Perform virtual screening: Use molecular docking to predict how well these new analogues bind to a specific biological target, such as an enzyme. nih.govdergipark.org.tr

Studies on other imidazole-based compounds have successfully used these techniques to design novel inhibitors for targets like the COX-2 enzyme and sirtuins, demonstrating the power of this approach. nih.govfrontiersin.org This methodology allows for the rapid exploration of chemical space to identify promising candidates for further development.

Exploration of Non Biological Applications and Material Science Integration of 4 2 Methyl 1h Imidazol 1 Yl 2 Butanone

Role as a Ligand in Coordination Chemistry and Metal Complexes

The ability of a molecule to act as a ligand is fundamental to its application in coordination chemistry. The imidazole (B134444) ring and the ketone group in 4-(2-methyl-1H-imidazol-1-yl)-2-butanone suggest potential for coordinating with metal ions.

Synthesis and Characterization of Metal Complexes

A thorough review of publicly available scientific literature reveals a notable absence of specific studies on the synthesis and characterization of metal complexes formed with this compound as a ligand. While research exists on the coordination chemistry of other imidazole derivatives, which form complexes with various metals rsc.orgmdpi.combhu.ac.insemanticscholar.org, no specific data, such as crystal structures or spectroscopic characterization for complexes of the title compound, could be identified. Therefore, details on coordination modes, bond lengths, or angles for its metal complexes are not available.

Catalytic Activity of this compound-Metal Complexes

The catalytic potential of metal complexes is a significant area of research. Imidazole-containing complexes, in general, have been investigated as catalysts in various organic reactions, such as the oxidation of styrene (B11656) nih.govmdpi.com. However, there is no published research detailing the catalytic activity of any metal complex specifically derived from this compound. Consequently, no data on its efficiency, selectivity, or reaction mechanisms in catalytic applications can be presented.

Integration into Polymeric Materials and Supramolecular Assemblies

The functional groups within this compound, namely the ketone and imidazole moieties, provide potential sites for integration into larger molecular structures like polymers and supramolecular assemblies.

Polymerization via Functional Groups

The incorporation of small molecules into polymer chains can impart new properties to the resulting material. This can be achieved by leveraging reactive functional groups. In the case of this compound, the ketone or the imidazole ring could theoretically be modified for polymerization reactions. However, a comprehensive search of scientific databases and literature yields no studies on the polymerization of this specific compound or its use as a monomer or functional side group in polymeric materials.

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry involves the organization of molecules through non-covalent interactions. While the imidazole moiety is known to participate in hydrogen bonding and metal coordination to form complex architectures, there is no specific research available on the self-assembly or the formation of supramolecular structures involving this compound.

Applications in Sensors and Optoelectronic Materials

The unique electronic properties of imidazole derivatives make them candidates for applications in sensors and optoelectronics. These applications often rely on changes in optical or electronic signals upon interaction with an analyte or in response to light. Despite the potential suggested by its chemical structure, there are no specific studies in the available literature that investigate or report the use of this compound in the development of sensors or optoelectronic materials.

Data Tables

Due to the absence of specific research findings in the reviewed literature for any of the outlined sections, no data tables on synthesis, characterization, catalytic activity, or material properties for this compound or its derivatives can be generated.

Role as a Building Block or Reagent in Synthetic Organic Chemistry

The presence of two distinct reactive sites—the ketone carbonyl group and the nucleophilic/basic nitrogen of the imidazole ring—positions this compound as a potentially versatile building block for synthesizing more complex molecules.

The imidazole ring is a crucial heterocyclic system found in many biologically active compounds and functional materials. acs.org Synthetic methodologies are continuously being developed to create and functionalize imidazole derivatives. acs.orgrsc.org The 2-methylimidazole (B133640) portion of the target compound can, in principle, participate in several types of reactions. The unsubstituted nitrogen atom (N-3) of the imidazole ring can act as a base or a nucleophile, making it a catalytic site or a point for further functionalization. Imidazole itself is an excellent nucleophile and can catalyze reactions such as the hydrolysis of esters. youtube.com

Furthermore, the ketone group provides a handle for a wide array of classic organic transformations. These include, but are not limited to:

Reduction to form the corresponding secondary alcohol.

Reductive amination to introduce new nitrogen-containing substituents.

Wittig reactions to form alkenes.

Aldol (B89426) condensations to create carbon-carbon bonds.

Recent synthetic strategies have highlighted the utility of ketones and aldehydes in constructing substituted imidazoles. rsc.orgacs.org For instance, a one-pot method for synthesizing 2,4(5)-disubstituted imidazoles has been developed using methyl ketones and aldehydes as starting materials. acs.org Another approach uses an iron catalyst to react enones with amidoximes to produce imidazoles substituted with a ketone moiety at the C-4 position. rsc.org These examples underscore the value of the keto-imidazole scaffold in modular synthesis. The compound this compound, containing both functionalities, could thus serve as a precursor in similar multi-component reactions or as a key intermediate in the synthesis of kinase inhibitors or other pharmacologically relevant structures. acs.org

Applications in Corrosion Inhibition

Imidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. tandfonline.comnih.govresearchgate.netresearchgate.net Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption is facilitated by the presence of heteroatoms (nitrogen), which have lone pairs of electrons, and the π-electron system of the aromatic imidazole ring. nih.govresearchgate.net These features allow for interaction with the vacant d-orbitals of iron atoms, leading to the formation of a stable adsorbed layer.

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation). nih.govnih.gov The effectiveness of an imidazole derivative as an inhibitor often depends on its concentration, the temperature, and its specific molecular structure.

While direct experimental data for this compound is not available, studies on closely related compounds provide strong evidence for its potential in this application. For example, 2-methylimidazole has been studied as a corrosion inhibitor for mild steel in hydrochloric acid, where it acts as a mixed-type inhibitor and its adsorption follows the Temkin's adsorption isotherm. researchgate.netorientjchem.org Other studies on more complex imidazole derivatives have shown high inhibition efficiencies.

| Compound | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 298 K | 96.7 | nih.gov |

| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 298 K | 91.9 | nih.gov |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl | 80 ppm | 298 K (25 °C) | >80 | mdpi.comresearchgate.net |

| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | Carbon Steel | 1% NaCl | 100 ppm | 298 K (25 °C) | >80 | mdpi.comresearchgate.net |

| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | S235 Steel | 1 M HCl | 3 mM | 298 K | 87.09 | nih.gov |

The data from these related compounds suggest that this compound, which contains the essential 2-methylimidazole core, would likely exhibit significant corrosion inhibition properties. The lone pair electrons on its nitrogen atoms and the π-system of the ring would enable it to adsorb onto a metal surface, while the butanone side chain could influence its solubility and the packing density of the protective film. nih.govresearchgate.net The formation of this film blocks the active sites for corrosion and impedes the intrusion of corrosive species like chloride ions, oxygen, and water. nih.gov

Future Directions and Emerging Research Avenues for 4 2 Methyl 1h Imidazol 1 Yl 2 Butanone

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazole-containing compounds is continually evolving, with a strong emphasis on green chemistry principles. Future research into the synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone is expected to move beyond traditional methods towards more sustainable and efficient protocols.

One promising avenue is the adoption of heterogeneous catalysts, which offer advantages such as reusability and ease of separation from the reaction mixture. For instance, the use of ZSM-11 zeolites has proven effective in the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, achieving excellent yields and short reaction times. rsc.org Similarly, nanocrystalline magnesium aluminate has been successfully employed as a catalyst for the sonochemical synthesis of tetrasubstituted imidazoles, highlighting the benefits of ultrasonic irradiation in accelerating reaction rates. nih.gov The application of such catalysts to the synthesis of this compound could lead to more environmentally friendly and economically viable production processes.

Another area of development is the use of novel reaction media and energy sources. Solvent-free reaction conditions, as demonstrated in the synthesis of tetrasubstituted imidazoles using nano Fe3O4@SiO2-OSO3H, represent a significant step towards greener chemical processes. amanote.com Research into microwave-assisted synthesis could also offer a pathway to faster reaction times and improved energy efficiency.

Furthermore, the development of one-pot, multi-component reactions for the synthesis of complex imidazole (B134444) derivatives is a key area of interest. nih.govresearchgate.net Adapting these methodologies for the targeted synthesis of this compound could streamline the manufacturing process, reducing the number of steps and the amount of waste generated.

Table 1: Emerging Sustainable Synthetic Methodologies for Imidazole Derivatives

| Methodology | Catalyst/Promoter | Key Advantages | Potential for this compound |

|---|---|---|---|

| Hydrothermal Synthesis | ZSM-11 zeolite | High efficiency, reusability, solvent-free conditions rsc.org | Greener synthesis route with high yields. |

| Sonochemical Synthesis | Nanocrystalline MgAl2O4 | High yields, short reaction times, mild conditions nih.gov | Energy-efficient and rapid production. |

| Solvent-Free Synthesis | Nano Fe3O4@SiO2-OSO3H | Magnetically recyclable catalyst, environmentally friendly amanote.com | Simplified purification and reduced solvent waste. |

Advanced Mechanistic Studies and Kinetic Investigations

A thorough understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic routes and controlling product selectivity. For this compound, future research should delve into detailed mechanistic pathways of its formation and subsequent reactions.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for elucidating reaction mechanisms. Such studies can provide insights into transition states, reaction intermediates, and the most favorable reaction pathways, as demonstrated in the synthesis of 4-imidazolidinones. Applying DFT and other computational methods to the synthesis of this compound would enable a more rational design of catalysts and reaction conditions.

Kinetic studies are also crucial for understanding the factors that influence reaction rates. Research on the noncatalytic synthesis of 4-hydroxy-2-butanone (B42824) in a supercritical state has highlighted the importance of understanding side reactions and developing accurate kinetic models. semanticscholar.org Similar investigations into the synthesis of this compound would be beneficial for process scale-up and optimization. This would involve studying the effects of temperature, pressure, reactant concentrations, and catalyst loading on the reaction kinetics.

The investigation of reaction mechanisms is also pertinent to understanding the formation of related compounds. For instance, mechanistic studies on the synthesis of imidazolo-1,4-oxazinone derivatives have provided clarity on the cyclization process. nih.gov

Exploration of New Functional Material Applications

The unique structural features of imidazole-containing compounds make them attractive candidates for the development of new functional materials. The presence of the imidazole ring in this compound offers potential for its use as a building block in various material applications.

One area of exploration is the development of novel ligands for metal complexes. The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.

Another potential application is in the field of polymer chemistry. The butanone moiety could be functionalized to allow for polymerization, leading to the creation of imidazole-containing polymers. These polymers may exhibit interesting properties, such as thermal stability, conductivity, or biological activity, making them suitable for advanced materials.

Furthermore, derivatives of this compound could be investigated for their optical and electronic properties. Some imidazole derivatives are known to possess luminescent properties, which could be harnessed for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net

Interdisciplinary Research Integrating this compound

The full potential of this compound is most likely to be realized through interdisciplinary research efforts. Collaboration between synthetic chemists, materials scientists, computational chemists, and biologists will be essential for exploring the diverse applications of this compound.

For example, the synthesis of metabolites of related compounds like 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide for structural confirmation highlights the intersection of synthetic chemistry and metabolic research. nih.gov Similar interdisciplinary approaches could be applied to study the biological activity and metabolic fate of this compound and its derivatives.

In the realm of materials science, a collaborative approach would be crucial for designing and fabricating novel materials based on this compound. This would involve chemists synthesizing new derivatives, materials scientists characterizing their properties, and engineers developing applications for these materials.

Unexplored Reactivity Patterns and Derivatization Opportunities

The chemical structure of this compound presents several sites for chemical modification, opening up a vast landscape of unexplored reactivity patterns and derivatization opportunities.

The ketone group of the butanone moiety is a versatile functional group that can undergo a wide range of reactions, including reduction, oxidation, and condensation reactions. These transformations could lead to a diverse array of new derivatives with potentially unique properties.

The imidazole ring itself offers multiple avenues for derivatization. The C-H bonds on the ring can be functionalized through various coupling reactions, and the nitrogen atoms can be further alkylated or acylated. The reactivity of a related 2-alkylthioimidazol-5(4H)-one with copper(II) chloride suggests that the imidazole core can participate in interesting and potentially useful complexation and transformation reactions. researchgate.net

The synthesis of various metabolites of a structurally similar compound, imidafenacin, demonstrates the potential for derivatization at different positions of the core structure. nih.gov These synthetic efforts to create metabolites for identification purposes can also be viewed as a roadmap for intentional derivatization to create new chemical entities.

Table 2: Potential Derivatization Sites and Reactions for this compound

| Reactive Site | Potential Reactions | Resulting Derivatives |

|---|---|---|

| Ketone Carbonyl | Reduction, Grignard reaction, Wittig reaction | Alcohols, tertiary alcohols, alkenes |

| α-Carbon to Ketone | Aldol (B89426) condensation, halogenation | β-hydroxy ketones, α-halo ketones |

| Imidazole N-3 | Alkylation, acylation | Quaternary imidazolium (B1220033) salts, N-acylimidazoles |

By systematically exploring these derivatization pathways, researchers can create a library of novel compounds based on the this compound scaffold. These new molecules could then be screened for a wide range of applications, from medicinal chemistry to materials science.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, and what reaction conditions optimize yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-methylimidazole with 4-chloro-2-butanone in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the imidazole nitrogen. Purification involves column chromatography or recrystallization. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of imidazole to ketone) and temperature control (70–80°C) to minimize side reactions .

- Characterization : Confirmation via (e.g., imidazole protons at δ 6.8–7.1 ppm) and LC-MS to verify molecular ion peaks .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodology :

- NMR : and NMR identify proton environments (e.g., ketone carbonyl at ~208 ppm) and imidazole ring carbons.

- X-ray crystallography : Single-crystal diffraction (using SHELX ) resolves bond angles and stereochemistry. For example, the imidazole-ketone dihedral angle (~45°) impacts molecular packing .

- IR spectroscopy : Confirms ketone C=O stretch (~1700 cm⁻¹) and imidazole N-H vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can crystallization challenges for X-ray studies be addressed, particularly for polymorphic forms?

- Methodology : Slow evaporation from a mixed solvent system (e.g., ethanol/water) promotes single-crystal growth. Screening via high-throughput crystallization robots identifies optimal conditions (e.g., pH 6–7, 4°C). SHELXD is used for phase determination, while Twinning analysis in SHELXL resolves overlapping reflections in distorted lattices .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

- Methodology :

- Dose-response assays : Reproducibility requires standardized cell lines (e.g., HEK293 for receptor-binding studies) and controls for metabolic interference .

- Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., muscarinic receptors). Discrepancies may arise from protonation states of the imidazole ring (pKa ~7.0), affecting ligand-receptor interactions .

- Meta-analysis : Cross-referencing data from PubChem and CAS databases to identify outliers due to impurities or assay variability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

- Methodology :

- Kinetic studies : Monitoring reaction rates via HPLC under varying pH (4–9) reveals pH-dependent tautomerism of the imidazole ring, influencing nucleophilic attack on the ketone .

- Computational modeling : DFT calculations (e.g., Gaussian 09) identify transition states for imidazole ring alkylation, highlighting steric effects from the 2-methyl group .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.